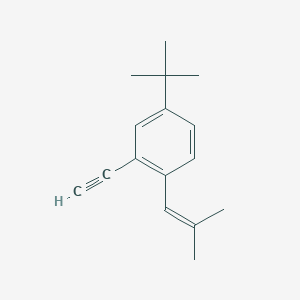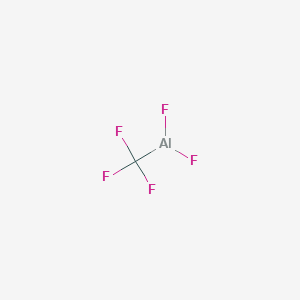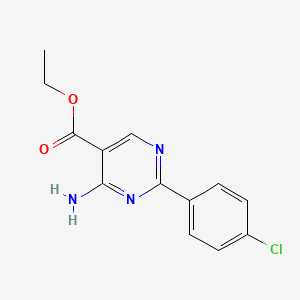![molecular formula C14H18BrNO3S B14218474 N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine CAS No. 828250-24-4](/img/structure/B14218474.png)
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to an oxopropyl chain, which is further linked to the amino acid L-methionine. The presence of the bromophenyl group imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine typically involves a multi-step process. One common method includes the following steps:
Oxopropylation: The attachment of an oxopropyl group to the bromophenyl compound.
Coupling with L-methionine: The final step involves coupling the bromophenyl-oxopropyl intermediate with L-methionine under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenyl ketones.
Reduction: The oxopropyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Bromophenyl alcohols.
Substitution: Various substituted bromophenyl derivatives.
Applications De Recherche Scientifique
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the oxopropyl chain and L-methionine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine can be compared with similar compounds such as:
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine: Similar structure but with valine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-threonine: Similar structure but with threonine instead of methionine.
N-[3-(4-Bromophenyl)-3-oxopropyl]-L-leucine: Similar structure but with leucine instead of methionine.
Propriétés
Numéro CAS |
828250-24-4 |
|---|---|
Formule moléculaire |
C14H18BrNO3S |
Poids moléculaire |
360.27 g/mol |
Nom IUPAC |
(2S)-2-[[3-(4-bromophenyl)-3-oxopropyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H18BrNO3S/c1-20-9-7-12(14(18)19)16-8-6-13(17)10-2-4-11(15)5-3-10/h2-5,12,16H,6-9H2,1H3,(H,18,19)/t12-/m0/s1 |
Clé InChI |
TYYJZLNWCCLPOH-LBPRGKRZSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
SMILES canonique |
CSCCC(C(=O)O)NCCC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




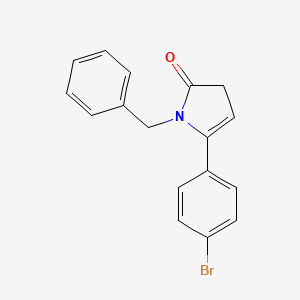
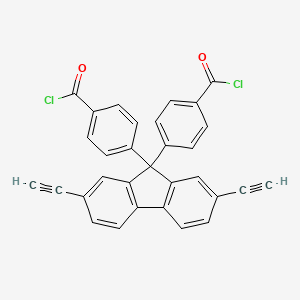
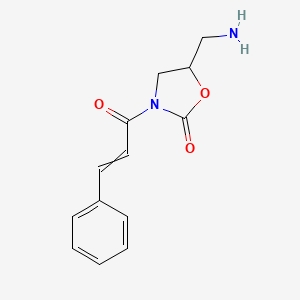
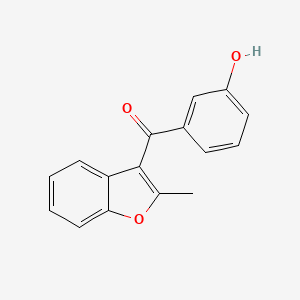

![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
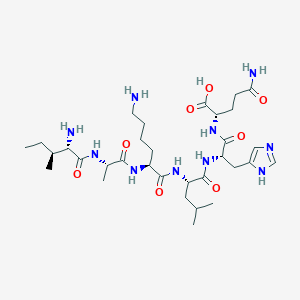
![2-{[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14218448.png)
